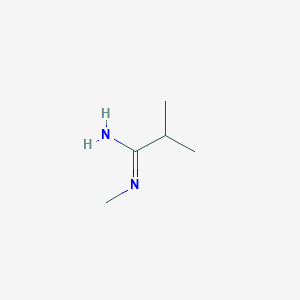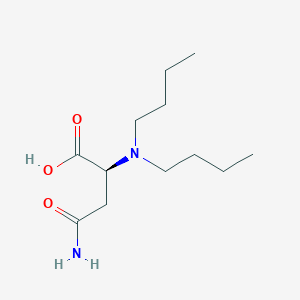![molecular formula C20H21NSSn B14454560 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine CAS No. 77897-60-0](/img/structure/B14454560.png)
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine is an organotin compound characterized by the presence of a triphenylstannyl group attached to a sulfanyl-ethanamine structure. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine typically involves the reaction of triphenyltin chloride with a suitable thiol and an amine. One common method includes the following steps:
Formation of Triphenylstannyl Thiol: Triphenyltin chloride reacts with a thiol (e.g., ethanethiol) in the presence of a base to form triphenylstannyl thiol.
Amination: The triphenylstannyl thiol is then reacted with an amine (e.g., ethan-1-amine) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organotin compound synthesis, such as the use of large-scale reactors and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the stannyl group or the amine functionality.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or organometallic reagents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified stannyl or amine derivatives.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor for other organotin compounds.
Mechanism of Action
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine involves its interaction with molecular targets through its stannyl and sulfanyl groups. These interactions can lead to the formation of complexes with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin Chloride: A precursor in the synthesis of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine.
Triphenylstannyl Thiol: An intermediate in the synthesis process.
Other Organotin Compounds: Compounds like tributyltin and triphenyltin derivatives.
Uniqueness
This compound is unique due to its specific combination of stannyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be suitable.
Properties
CAS No. |
77897-60-0 |
|---|---|
Molecular Formula |
C20H21NSSn |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
2-triphenylstannylsulfanylethanamine |
InChI |
InChI=1S/3C6H5.C2H7NS.Sn/c3*1-2-4-6-5-3-1;3-1-2-4;/h3*1-5H;4H,1-3H2;/q;;;;+1/p-1 |
InChI Key |
MRNAEXIJVUYBPV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


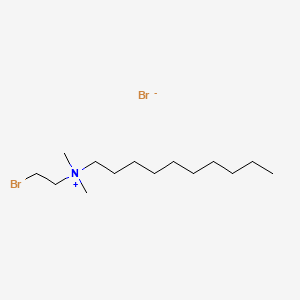
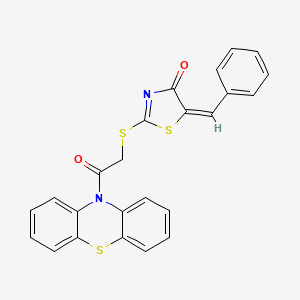
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
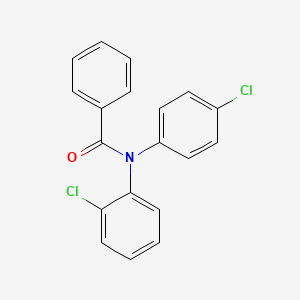

![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)

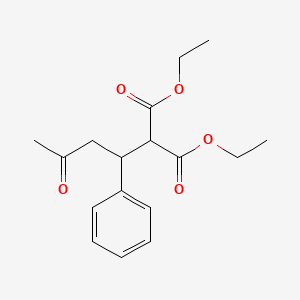
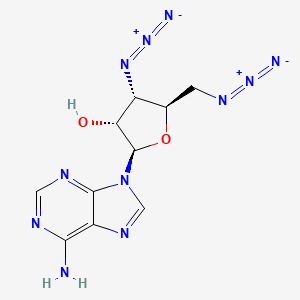
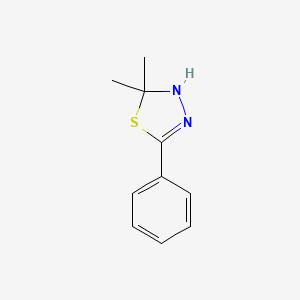
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
